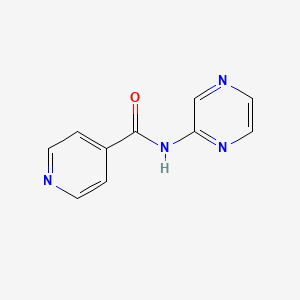
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is an organic compound with the molecular formula C10H10N2O3. It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which then undergoes cyclization to form the indazole core. This intermediate is then reacted with acrylonitrile followed by hydrolysis to yield this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of automated reactors and purification systems to ensure consistent product quality .
化学反应分析
Types of Reactions
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxy derivatives .
科学研究应用
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Indazole: The parent compound, which shares the indazole core structure.
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)acetic acid: A similar compound with an acetic acid moiety instead of a propanoic acid moiety.
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)butanoic acid: Another similar compound with a butanoic acid moiety.
Uniqueness
3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct chemical and biological properties compared to other indazole derivatives, making it a valuable compound for research and development .
属性
CAS 编号 |
90915-67-6 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)
